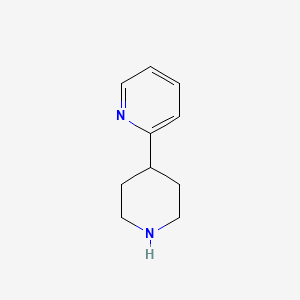

2-(Piperidin-4-yl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-6-12-10(3-1)9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNQCSIGNRPHHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438829 | |

| Record name | 2-(Piperidin-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30532-37-7 | |

| Record name | 2-(4-Piperidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30532-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Piperidin-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-4-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectral Data of 2-(Piperidin-4-yl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2-(Piperidin-4-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Core Spectral Data

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.52 | d | 4.8 | H-6' (Pyridine) |

| 7.62 | td | 7.7, 1.8 | H-4' (Pyridine) |

| 7.18 | d | 7.9 | H-3' (Pyridine) |

| 7.10 | ddd | 7.5, 4.8, 0.9 | H-5' (Pyridine) |

| 3.15 | d | 12.3 | H-2ax, H-6ax (Piperidine) |

| 2.78 | tt | 11.9, 3.8 | H-4 (Piperidine) |

| 2.70 | td | 12.5, 2.7 | H-2eq, H-6eq (Piperidine) |

| 1.85 | s (br) | - | NH (Piperidine) |

| 1.80 | d | 12.5 | H-3ax, H-5ax (Piperidine) |

| 1.65 | qd | 12.3, 3.9 | H-3eq, H-5eq (Piperidine) |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| 164.2 | C-2' (Pyridine) |

| 149.3 | C-6' (Pyridine) |

| 136.5 | C-4' (Pyridine) |

| 121.8 | C-3' (Pyridine) |

| 121.1 | C-5' (Pyridine) |

| 46.5 | C-2, C-6 (Piperidine) |

| 45.1 | C-4 (Piperidine) |

| 33.1 | C-3, C-5 (Piperidine) |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3288 | Medium | N-H Stretch (Piperidine) |

| 3050-3000 | Medium-Weak | C-H Aromatic Stretch (Pyridine) |

| 2925-2850 | Strong | C-H Aliphatic Stretch (Piperidine) |

| 1591 | Strong | C=N Stretch (Pyridine Ring) |

| 1568 | Strong | C=C Stretch (Pyridine Ring) |

| 1475 | Medium | C-H Bend (Piperidine CH₂) |

| 1435 | Medium | C=C Stretch (Pyridine Ring) |

| 1125 | Medium | C-N Stretch (Piperidine) |

| 775 | Strong | C-H Out-of-plane Bend (Pyridine) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 163.1 | [M+H]⁺ (Molecular Ion + Proton) |

| 162.1 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The data presented in this guide were obtained using the following methodologies:

Synthesis of this compound

The compound was synthesized by the reduction of 2-(pyridin-4-yl)pyridine. To a solution of 2-(pyridin-4-yl)pyridine (1 equivalent) in methanol, platinum dioxide (0.1 equivalent) was added. The mixture was hydrogenated in a Parr apparatus at 50 psi for 24 hours. The catalyst was then filtered off, and the solvent was removed under reduced pressure to yield this compound.

¹H and ¹³C NMR Spectroscopy

NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. For ¹H NMR, the spectral width was typically 0-10 ppm, with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans were acquired to achieve adequate signal intensity.

Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrophotometer. The sample was prepared as a thin film on a potassium bromide (KBr) plate. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer. The sample was dissolved in a suitable solvent, such as methanol, and introduced into the ion source. The data was acquired in positive ion mode.

Visualizations

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

In-Depth Technical Guide to the Structure Elucidation of 2-(Piperidin-4-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(Piperidin-4-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence as a core scaffold in various biologically active molecules. The precise determination of its chemical structure is fundamental for understanding its chemical properties, reactivity, and its interactions with biological targets. This guide details the analytical techniques and deductive processes required for the unambiguous confirmation of its structure.

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₄N₂

-

Molecular Weight: 162.23 g/mol

The structure consists of a pyridine ring substituted at the 2-position with a piperidine ring attached via its 4-position.

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves a multi-step process, which can be a key part of its characterization. A common approach is the coupling of a pyridine derivative with a piperidine derivative.

Caption: Proposed synthetic pathway for this compound.

Structural Elucidation Workflow

The confirmation of the synthesized compound's structure follows a logical workflow, integrating data from multiple analytical techniques.

Caption: General workflow for the structural elucidation of a small molecule.[4][5][6]

Spectroscopic Data and Interpretation

The following data is based on the analysis of this compound hydrochloride. The presence of the hydrochloride salt will influence the chemical shifts, particularly for protons and carbons near the nitrogen atoms, due to protonation.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: The sample is introduced into an ESI-MS instrument.

-

Analysis: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

Data Summary:

| Ion | Calculated m/z | Observed m/z | Interpretation |

| [C₁₀H₁₄N₂ + H]⁺ | 163.1235 | 163.1 | Protonated molecular ion of the free base |

| [C₁₀H₁₄N₂ + Na]⁺ | 185.1055 | - | Potential sodium adduct |

Note: Actual observed m/z values may vary slightly based on instrument calibration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

-

Analysis: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | N-H stretch (piperidine) |

| ~3100-3000 | Medium | Aromatic C-H stretch (pyridine) |

| ~2950-2850 | Strong | Aliphatic C-H stretch (piperidine) |

| ~1600, ~1480, ~1440 | Medium | C=C and C=N ring stretching (pyridine)[7] |

| ~1450 | Medium | CH₂ scissoring (piperidine) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The spectra for the hydrochloride salt are typically recorded in D₂O or DMSO-d₆. The protonation of the nitrogen atoms will cause a downfield shift of adjacent protons and carbons.

Experimental Protocol (¹H, ¹³C, and 2D NMR):

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Analysis: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired.

¹H NMR Data Summary (Predicted for Hydrochloride Salt in D₂O):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | Pyridine H-6 |

| ~7.9 | t | 1H | Pyridine H-4 |

| ~7.4 | d | 1H | Pyridine H-3 |

| ~7.3 | t | 1H | Pyridine H-5 |

| ~3.6 | m | 2H | Piperidine H-2a, H-6a |

| ~3.2 | m | 1H | Piperidine H-4 |

| ~3.1 | m | 2H | Piperidine H-2e, H-6e |

| ~2.2 | m | 2H | Piperidine H-3a, H-5a |

| ~2.0 | m | 2H | Piperidine H-3e, H-5e |

¹³C NMR Data Summary (Predicted for Hydrochloride Salt in D₂O):

| Chemical Shift (ppm) | Assignment |

| ~158 | Pyridine C-2 |

| ~148 | Pyridine C-6 |

| ~140 | Pyridine C-4 |

| ~125 | Pyridine C-5 |

| ~122 | Pyridine C-3 |

| ~45 | Piperidine C-2, C-6 |

| ~40 | Piperidine C-4 |

| ~30 | Piperidine C-3, C-5 |

2D NMR for Connectivity Confirmation

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations.

Caption: Key COSY and HMBC correlations for structure confirmation.

-

COSY (Correlation Spectroscopy): Confirms proton-proton couplings within the same spin system. Expected correlations would be observed between adjacent protons on the pyridine ring (H-3/H-4, H-4/H-5, H-5/H-6) and on the piperidine ring (H-2/H-3, H-3/H-4, H-4/H-5, H-5/H-6).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, confirming the assignments made in the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. The key correlation for confirming the connectivity between the two rings is between the piperidine H-4 proton and the pyridine C-2 and C-3 carbons, and between the pyridine H-3 proton and the piperidine C-4 carbon.

Conclusion

The combination of mass spectrometry, infrared spectroscopy, and one- and two-dimensional NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. The molecular weight is confirmed by MS, while IR identifies the key functional groups. 1D NMR provides the chemical environment of each proton and carbon, and 2D NMR experiments unambiguously establish the connectivity between the pyridine and piperidine rings. The collective data from these techniques allows for the confident assignment of the structure.

References

- 1. This compound hydrochloride(216688-64-1) 1H NMR [m.chemicalbook.com]

- 2. This compound hydrochloride | 216688-64-1 [amp.chemicalbook.com]

- 3. hurawalhi.com [hurawalhi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Piperidin-4-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 216688-64-1 (for hydrochloride salt)

Introduction

2-(Piperidin-4-yl)pyridine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring both a pyridine and a piperidine ring, provides a versatile scaffold for the development of pharmacologically active agents. This technical guide offers a comprehensive overview of the synthesis, properties, and known biological activities of this compound, with a focus on its hydrochloride salt (CAS RN: 216688-64-1).[1][2] This compound and its derivatives have shown potential in targeting various receptors and enzymes, particularly within the central nervous system.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound hydrochloride is presented in the table below.

| Property | Value | Reference |

| CAS Number | 216688-64-1 | [1][2] |

| Molecular Formula | C₁₀H₁₅ClN₂ | [1][2] |

| Molecular Weight | 198.69 g/mol | [1][2] |

| SMILES | C1CNCCC1C2=CC=CC=N2.Cl | [1] |

| Storage Conditions | Sealed in dry, room temperature | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reduction of the corresponding pyridine ring in a precursor molecule. A common and effective method is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 2-(Pyridin-4-yl)pyridine Precursors

This protocol is a generalized procedure based on established methods for the hydrogenation of pyridine derivatives.[2]

Materials:

-

2-(Pyridin-4-yl)pyridine precursor

-

Platinum(IV) oxide (PtO₂) catalyst (Adams' catalyst)

-

Glacial acetic acid (solvent)

-

Hydrogen gas (H₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Celite

-

Standard laboratory glassware for hydrogenation under pressure

-

Column chromatography apparatus (Silica gel, 60-120 mesh)

-

Petroleum ether and Ethyl acetate (eluents)

Procedure:

-

A solution of the substituted pyridine precursor (1.0 g) in glacial acetic acid (5 mL) is prepared in a suitable pressure-resistant reaction vessel.

-

A catalytic amount of PtO₂ (5 mol%) is added to the solution.

-

The vessel is sealed and purged with hydrogen gas.

-

The reaction mixture is stirred under a hydrogen gas pressure of 50 to 70 bar at room temperature.

-

The reaction progress is monitored over 6-10 hours.

-

Upon completion, the reaction is carefully quenched by the addition of a saturated sodium bicarbonate solution until the mixture is neutralized.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic extracts are filtered through a pad of Celite to remove the catalyst and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude residue is purified by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent, to afford the pure this compound.

Diagram of Synthetic Workflow:

Caption: General workflow for the synthesis of this compound via catalytic hydrogenation.

Biological Activity and Potential Applications

This compound and its derivatives are of significant interest in pharmaceutical research due to their potential to interact with various biological targets.

Nicotinic Acetylcholine Receptors (nAChRs)

The structural motif of this compound is found in compounds designed to modulate nicotinic acetylcholine receptors (nAChRs).[3] These receptors are implicated in a variety of neurological and inflammatory disorders. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction for binding to nAChRs. The piperidine ring provides a scaffold that can be further functionalized to enhance binding affinity and selectivity for different nAChR subtypes.

Diagram of Potential nAChR Interaction:

Caption: Putative hydrogen bonding interaction between the pyridine nitrogen of the ligand and a donor site in the nAChR binding pocket.

Other Potential Targets

Derivatives of the this compound scaffold have been investigated for a range of other biological activities, including:

-

Muscarinic Receptor Antagonism: Certain derivatives have shown potent and selective antagonistic activity at muscarinic M3 receptors over M2 receptors, suggesting potential applications in respiratory and urological disorders.[1]

-

Sigma Receptor Affinity: Some multifunctionalized pyridines containing the N-benzylpiperidin-4-yl moiety have exhibited high affinity for sigma-1 (σ₁) receptors, which are targets for neurological disorders such as neuropathic pain and Alzheimer's disease.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative biological data specifically for the unsubstituted this compound. The available information primarily pertains to more complex derivatives.

For instance, a novel muscarinic receptor antagonist incorporating the this compound moiety, (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, exhibited the following binding affinities (Ki values in nM) for cloned human muscarinic receptors:[1]

| Receptor Subtype | Ki (nM) |

| m1 | 1.5 |

| m2 | 540 |

| m3 | 2.8 |

| m4 | 15 |

| m5 | 7.7 |

This data highlights the potential for developing highly selective ligands based on the this compound scaffold.

Conclusion

This compound is a synthetically accessible and versatile chemical entity with significant potential in the field of drug discovery. Its core structure is amenable to various chemical modifications, allowing for the exploration of structure-activity relationships and the development of potent and selective ligands for a range of biological targets, most notably nicotinic acetylcholine receptors. While detailed biological data on the parent compound is sparse, the information available for its derivatives underscores the importance of this scaffold in medicinal chemistry. Further research into the synthesis of novel derivatives and their pharmacological evaluation is warranted to fully exploit the therapeutic potential of this chemical class.

References

- 1. Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Piperidin-4-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-4-yl)pyridine is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its structural motif, which is present in a variety of biologically active molecules. This guide provides a comprehensive overview of its chemical identity, properties, and relevant experimental data for professionals in research and drug development.

Chemical Identity and Nomenclature

The nomenclature of chemical compounds is critical for unambiguous identification and communication in scientific literature and patent applications.

IUPAC Name: The systematically generated IUPAC name for this compound is This compound .

Synonyms: While a definitive, widely used common synonym has not been formally established in the searched literature, alternative nomenclature can be encountered. It is crucial to refer to the compound by its IUPAC name or CAS number to avoid ambiguity with its isomers, such as 2-(piperidin-2-yl)pyridine and 2-(piperidin-3-yl)pyridine.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as solubility, absorption, and distribution. The following table summarizes key computed properties for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂ |

| Molecular Weight | 162.23 g/mol |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 162.115698455 |

| Topological Polar Surface Area | 24.9 Ų |

Note: These properties are computationally derived and may vary slightly from experimentally determined values.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves multi-step reaction sequences. A common strategy is the coupling of a protected piperidine derivative with a suitable pyridine precursor, followed by deprotection. Below is a generalized experimental protocol based on common organic synthesis techniques for related structures.

General Protocol for the Synthesis of N-protected this compound Derivatives:

A frequently employed method for creating a carbon-carbon bond between a pyridine and a piperidine ring is through a cross-coupling reaction. For instance, a protected 4-halopiperidine can be reacted with a pyridyl organometallic reagent in the presence of a palladium catalyst.

Alternatively, the construction of the piperidine ring onto a pyridine scaffold can be achieved. One such method involves the catalytic hydrogenation of a corresponding pyridyl-substituted dihydropyridine precursor.

A Representative Synthetic Approach:

A common synthetic route to obtain the core structure of this compound involves the following key transformations:

-

Activation of the Pyridine Ring: 2-halopyridines (e.g., 2-bromopyridine or 2-chloropyridine) serve as excellent starting materials.

-

Introduction of the Piperidine Precursor: A protected 4-piperidone is often used as the piperidine synthon. A Grignard reaction between the lithiated 2-halopyridine and the protected 4-piperidone can form the carbon-carbon bond and introduce a hydroxyl group.

-

Deoxygenation and Reduction: The resulting tertiary alcohol can be deoxygenated, and the pyridine ring can be selectively reduced to a piperidine ring under specific catalytic hydrogenation conditions.

-

Deprotection: The final step involves the removal of the protecting group from the piperidine nitrogen to yield the desired this compound.

Researchers should consult detailed synthetic procedures in the peer-reviewed literature for specific reaction conditions, catalysts, and purification methods.

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by the parent compound this compound are not extensively documented in the public domain, its structural motif is a key component in numerous pharmacologically active agents. Derivatives of the piperidinyl-pyridine scaffold have been investigated for a range of biological targets.

For instance, various substituted this compound analogs have been synthesized and evaluated for their activity as:

-

Enzyme Inhibitors: The piperidine and pyridine rings can serve as scaffolds to position functional groups that interact with the active sites of enzymes.

-

Receptor Ligands: The nitrogen atoms in the heterocyclic rings can act as hydrogen bond acceptors or donors, facilitating interactions with various receptors in the central nervous system and other tissues.

The logical workflow for investigating the biological activity of a novel compound like this compound is depicted in the following diagram.

A Theoretical and Computational Investigation of 2-(Piperidin-4-yl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 2-(Piperidin-4-yl)pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. This document outlines the common computational approaches, including Density Functional Theory (DFT) for structural and electronic property elucidation, conformational analysis to identify stable isomers, and molecular docking to predict binding affinities with biological targets. Detailed summaries of simulated spectroscopic data (FT-IR, NMR, UV-Vis) and key quantum chemical parameters are presented. The guide also includes standardized experimental protocols for the synthesis and characterization of such compounds, offering a foundational framework for researchers in the field of drug design and development.

Introduction

The this compound moiety is a key pharmacophore found in a variety of biologically active compounds, exhibiting a range of activities including, but not limited to, anti-inflammatory, antimicrobial, and cholinesterase inhibition.[1][2][3] The structural and electronic properties of this scaffold are crucial determinants of its interaction with biological macromolecules. Theoretical and computational studies provide invaluable insights into these properties at the molecular level, guiding the rational design of novel therapeutic agents. This guide details the standard computational workflows and theoretical underpinnings for the comprehensive analysis of this compound and its derivatives.

Computational Methodologies

Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are typically performed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. A common approach involves the use of Becke's three-parameter hybrid functional (B3LYP) with a split-valence basis set such as 6-311++G(d,p).[4][5]

Experimental Protocol: DFT Calculation

-

Software: Gaussian 16W program package is a commonly used software for these calculations.[4]

-

Method: The B3LYP hybrid functional is selected.

-

Basis Set: The 6-311++G(d,p) basis set is employed for accurate results.[4]

-

Geometry Optimization: The molecular structure of this compound is optimized to find the ground state equilibrium geometry.

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure as a true minimum (no imaginary frequencies) and to simulate the IR spectrum.

-

Property Calculation: Various electronic properties such as HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis are performed on the optimized geometry.[6][7]

Conformational Analysis

The conformational flexibility of the piperidine ring is a critical aspect influencing the biological activity of this compound derivatives. Conformational analysis is performed to identify the most stable conformers (e.g., chair, boat, twist-boat).[5][6] This is often achieved by performing a potential energy surface (PES) scan by systematically rotating specific dihedral angles.

Experimental Protocol: Conformational Analysis

-

Software: DFT calculations are performed using software like Gaussian.[6]

-

Method: A relaxed PES scan is conducted by varying the key dihedral angles of the piperidine ring.

-

Level of Theory: The B3LYP/6-311++G(d,p) level of theory is typically used.

-

Analysis: The energies of the resulting conformers are compared to identify the global minimum energy structure. The stability of different conformers, such as the chair conformation with equatorial or axial orientation of the pyridine ring, is evaluated.[5]

Data Presentation

Simulated Spectroscopic Data

The following tables summarize the kind of quantitative data that can be obtained from theoretical calculations for compounds containing the this compound scaffold. Note: The exact values for the unsubstituted parent compound are not available in the search results; the presented data are representative of what is typically reported for its derivatives.

Table 1: Simulated Vibrational Frequencies (FT-IR)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Piperidine) | ~3300 |

| C-H Stretch (Aromatic) | ~3050-3100 |

| C-H Stretch (Aliphatic) | ~2850-2950 |

| C=N Stretch (Pyridine) | ~1600 |

| C=C Stretch (Pyridine) | ~1430-1580 |

| C-N Stretch | ~1180 |

Data is generalized from typical values for similar structures.[8][9]

Table 2: Simulated NMR Chemical Shifts (¹H and ¹³C)

| Atom | Calculated Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| Aromatic Protons | 7.0 - 8.5 |

| Piperidine N-H | Variable (depends on solvent) |

| Piperidine C-H (axial/equatorial) | 1.5 - 3.5 |

| ¹³C NMR | |

| Aromatic Carbons | 120 - 150 |

| Piperidine Carbons | 25 - 60 |

Calculations are typically performed using the GIAO method. The exact shifts are highly dependent on the specific derivative and solvent.[8][10]

Table 3: Simulated Electronic Properties (UV-Vis)

| Electronic Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|

| π -> π* | ~200-280 | > 0.1 |

| n -> π* | ~280-350 | < 0.1 |

Calculated using TD-DFT methods. The absorption maxima depend on the solvent environment.[8][11]

Quantum Chemical Parameters

Table 4: Key Quantum Chemical Descriptors

| Parameter | Description | Typical Calculated Value (for derivatives) |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital Energy | -6.0 to -7.0 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.0 to 5.0 eV |

| Dipole Moment | Measure of the polarity of the molecule | 2.0 to 4.0 Debye |

| Ionization Potential | Energy required to remove an electron | ~ (HOMO Energy) |

| Electron Affinity | Energy released when an electron is added | ~ (LUMO Energy) |

These parameters provide insights into the chemical reactivity and stability of the molecule.[4][7]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] In the context of this compound, docking is used to predict its binding mode and affinity to a target protein's active site.

Experimental Protocol: Molecular Docking

-

Software: AutoDock Vina, GOLD, or GLIDE are commonly used docking programs.[13]

-

Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

-

Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized, often using DFT optimized coordinates.

-

Docking Simulation: The ligand is docked into the defined active site of the receptor using a genetic algorithm or other search algorithms.

-

Analysis: The resulting docking poses are analyzed based on their binding energy (or score) and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.

Synthesis and Characterization

While this guide focuses on theoretical and computational aspects, the synthesis and experimental characterization are crucial for validating computational predictions.

Experimental Protocol: General Synthesis A common synthetic route to obtain this compound derivatives is through reductive amination.[1][2][14]

-

Reaction: A suitable pyridine derivative is reacted with a piperidone derivative in the presence of a reducing agent.

-

Purification: The crude product is purified using techniques like column chromatography.[1]

Experimental Protocol: Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.[15][16]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and confirm the molecular formula.[1]

-

FT-IR Spectroscopy: The presence of key functional groups is confirmed by their characteristic vibrational frequencies.[17]

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical and computational study of this compound.

References

- 1. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 9. researchgate.net [researchgate.net]

- 10. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. Molecular docking studies of 4 - Piperidinopyridine and 4 - Piperidinopyrimidine derivatives as 2,3 - Oxidosqualene Cyclase inhibitors [ir.avinuty.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

Crystal Structure of 2-(Piperidin-4-yl)pyridine: Data Currently Unavailable in Public Databases

A comprehensive search of publicly available crystallographic databases and scientific literature has revealed no specific crystal structure data for 2-(Piperidin-4-yl)pyridine. While extensive research exists on related piperidine and pyridine derivatives, the detailed atomic coordinates, unit cell parameters, and intermolecular interaction data necessary for a complete crystal structure analysis of this specific compound are not accessible at this time.

For researchers, scientists, and drug development professionals interested in the solid-state properties of this compound, this indicates a novel area for investigation. The determination of its crystal structure would provide valuable insights into its molecular conformation, packing arrangement, and potential polymorphic forms, all of which are critical parameters in pharmaceutical development.

General Experimental Workflow for Crystal Structure Analysis

Should a researcher undertake the crystallographic analysis of this compound, a typical experimental workflow would be followed. This process, from material synthesis to structure elucidation, is outlined in the diagram below.

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Hypothetical Molecular Interactions

Based on the chemical structure of this compound, which features both a pyridine ring and a piperidine ring, several types of intermolecular interactions would be anticipated in its crystal lattice. The nitrogen atom on the pyridine ring can act as a hydrogen bond acceptor, while the N-H group on the piperidine ring can serve as a hydrogen bond donor. Additionally, π-π stacking interactions between the pyridine rings of adjacent molecules could play a significant role in the crystal packing. A diagram illustrating these potential interactions is provided below.

Caption: Potential intermolecular interactions in the crystal lattice of this compound.

Conclusion and Future Work

The absence of a published crystal structure for this compound presents an opportunity for original research. The experimental determination of this structure would contribute valuable data to the fields of crystallography, medicinal chemistry, and materials science. Researchers are encouraged to perform the synthesis, crystallization, and X-ray diffraction analysis of this compound and to deposit the resulting data in a public repository such as the Cambridge Crystallographic Data Centre (CCDC) to benefit the wider scientific community. Until such data becomes available, any discussion of its specific crystal structure remains speculative.

Methodological & Application

Synthesis Protocols for 2-(Piperidin-4-yl)pyridine: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed synthetic protocols for the preparation of 2-(Piperidin-4-yl)pyridine, a valuable building block for drug discovery and development. The protocols outlined below are intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis. This document offers two primary synthetic routes, including a cross-coupling strategy and a pyridine reduction method, complete with step-by-step experimental procedures and data presentation.

Introduction

This compound is a key structural motif found in a variety of biologically active compounds. Its synthesis is of significant interest to the pharmaceutical industry. This document details two robust methods for its preparation: a Negishi cross-coupling reaction followed by deprotection, and a catalytic hydrogenation of 2,4'-bipyridine.

Data Summary

The following tables summarize the quantitative data associated with the key steps of the described synthetic protocols.

Table 1: Synthesis of tert-butyl 4-(pyridin-2-yl)piperidine-1-carboxylate via Negishi Coupling

| Step | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | tert-butyl 4-iodopiperidine-1-carboxylate, Zn dust | I₂, TMSCl | THF | 25 | 2 | >90 (in situ) |

| 2 | 2-bromopyridine, organozinc (from step 1) | Pd(PPh₃)₄ | THF | 65 | 12 | 85 |

Table 2: Deprotection of tert-butyl 4-(pyridin-2-yl)piperidine-1-carboxylate

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| tert-butyl 4-(pyridin-2-yl)piperidine-1-carboxylate | 4M HCl in Dioxane | Dioxane | 25 | 2 | 95 |

Table 3: Synthesis of this compound via Catalytic Hydrogenation

| Reactant | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) |

| 2,4'-Bipyridine | PtO₂ | Acetic Acid | 4 | 25 | 24 | 90 |

Experimental Protocols

Protocol 1: Synthesis via Negishi Coupling and Deprotection

This protocol describes the synthesis of this compound in two main stages: the formation of an N-protected intermediate via a Negishi cross-coupling reaction, followed by the removal of the protecting group.

Step 1: Preparation of tert-butyl 4-(pyridin-2-yl)piperidine-1-carboxylate

-

Formation of the Organozinc Reagent: To a solution of tert-butyl 4-iodopiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF), add activated zinc dust (1.5 eq). The activation of zinc can be achieved by stirring with iodine (catalytic amount) and trimethylsilyl chloride (TMSCl, catalytic amount) for 15 minutes. The mixture is stirred at room temperature for 2 hours to form the organozinc reagent in situ.

-

Negishi Coupling: In a separate flask, a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), is dissolved in anhydrous THF. To this solution, add 2-bromopyridine (1.2 eq). The freshly prepared organozinc solution is then transferred to the palladium/2-bromopyridine mixture via cannula. The reaction mixture is heated to reflux (approximately 65°C) and stirred for 12 hours under an inert atmosphere.

-

Work-up and Purification: After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl 4-(pyridin-2-yl)piperidine-1-carboxylate.

Step 2: Deprotection of tert-butyl 4-(pyridin-2-yl)piperidine-1-carboxylate

-

Deprotection Reaction: Dissolve the purified tert-butyl 4-(pyridin-2-yl)piperidine-1-carboxylate (1.0 eq) in a solution of 4M hydrogen chloride in 1,4-dioxane.

-

Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting hydrochloride salt is then neutralized with a saturated aqueous solution of sodium bicarbonate.

-

Isolation: The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield this compound.

Protocol 2: Synthesis via Catalytic Hydrogenation

This protocol outlines a one-step synthesis of this compound through the selective reduction of one of the pyridine rings of 2,4'-bipyridine.

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 2,4'-bipyridine (1.0 eq) in glacial acetic acid. Add platinum(IV) oxide (PtO₂, 0.05 eq) as the catalyst.

-

Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction mixture is then stirred under a hydrogen atmosphere (4 atm) at room temperature for 24 hours.

-

Work-up and Isolation: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to remove the acetic acid. The residue is dissolved in water and basified with a saturated aqueous solution of sodium carbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to give this compound.

Visualizations

The following diagrams illustrate the synthetic pathways described in the protocols.

Caption: Synthetic pathway for this compound via Negishi coupling.

Caption: Synthesis of this compound via catalytic hydrogenation.

Application Notes and Protocols for the Use of 2-(Piperidin-4-yl)pyridine in SAR Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(Piperidin-4-yl)pyridine scaffold is a privileged structural motif in medicinal chemistry, frequently employed in the design and synthesis of novel therapeutic agents. Its unique combination of a basic piperidine ring and an aromatic pyridine moiety allows for versatile interactions with a wide range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes. This document provides detailed application notes on the utility of the this compound core in Structure-Activity Relationship (SAR) studies across various therapeutic areas. Furthermore, it offers comprehensive, step-by-step protocols for key biological assays to facilitate the evaluation of novel analogs.

I. Application Notes: The this compound Scaffold in SAR Studies

The this compound core offers several advantages in drug design:

-

Versatile Interaction Capabilities: The pyridine nitrogen can act as a hydrogen bond acceptor, while the piperidine nitrogen, typically protonated at physiological pH, can form crucial ionic interactions or hydrogen bonds.

-

Tunable Physicochemical Properties: Modifications on both the piperidine and pyridine rings allow for fine-tuning of lipophilicity, polarity, and basicity, which are critical for optimizing pharmacokinetic and pharmacodynamic properties.

-

Three-Dimensional Diversity: The non-planar nature of the piperidine ring provides opportunities to explore three-dimensional chemical space, which can lead to improved potency and selectivity.

Targeting Kinases in Inflammation and Oncology

Derivatives of this compound have been investigated as potent kinase inhibitors. For instance, analogs have shown inhibitory activity against Mitogen- and Stress-Activated Kinase 1 (MSK1), a key enzyme in the inflammatory signaling cascade.

Caption: Workflow for SAR studies of kinase inhibitors.

Modulating G-Protein Coupled Receptors (GPCRs) for CNS Disorders

The this compound scaffold is a common feature in ligands targeting GPCRs in the central nervous system, such as muscarinic and sigma receptors. SAR studies in this area often focus on optimizing subtype selectivity to minimize off-target effects.

Development of Novel Anti-infective Agents

Hybrid molecules incorporating the this compound moiety have demonstrated promising antifungal activity, particularly against Candida species. These compounds often target the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity.

Piperidine derivatives have been explored as inhibitors of Mycobacterium tuberculosis MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase), an essential enzyme in the menaquinone biosynthetic pathway.

II. Quantitative SAR Data

The following tables summarize quantitative data from SAR studies of this compound and related derivatives.

Table 1: Anti-inflammatory Activity of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives

| Compound | R Group | NO Production IC50 (µM) | TNF-α Production IC50 (µM) |

| 6a | H | 10.23 | 15.82 |

| 6b | 4-F | 5.41 | 8.93 |

| 6c | 4-Cl | 3.15 | 6.47 |

| 6d | 4-Br | 2.58 | 5.12 |

| 6e | 4-CH3 | 0.86 | 1.87 |

| 6f | 4-OCH3 | 1.24 | 3.05 |

| 6g | 3,4-diCl | 4.76 | 7.21 |

| 7a | H | 12.54 | 18.91 |

| 7b | 4-F | 8.92 | 11.34 |

| 7c | 4-Cl | 6.73 | 9.82 |

| 7d | 4-Br | 5.81 | 8.15 |

| 7e | 4-CH3 | 3.45 | 5.67 |

| 7f | 4-OCH3 | 4.02 | 6.88 |

| 7g | 3,4-diCl | 7.11 | 10.29 |

| Ibuprofen | - | 25.3 | 28.7 |

Data extracted from a study on anti-inflammatory agents. The core structure is a 2-(piperidin-4-yl)-1H-benzo[d]imidazole with substitutions on the piperidine nitrogen.

Table 2: Antifungal Activity of 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline Derivatives

| Compound | R Group | C. albicans MIC90 (µg/mL) | C. krusei MIC90 (µg/mL) | C. glabrata MIC90 (µg/mL) |

| 6f | n-dodecyl | 4 | 2 | 8 |

| 6i | n-dodecyl | 2 | 4 | 16 |

| Fluconazole | - | 4 | 64 | 16 |

Data from a study on novel antimycotics. The core structure is a hybrid of piperidine and tetrahydroisoquinoline.[1]

Table 3: Inhibition of M. tuberculosis MenA by Piperidine Derivatives

| Compound | R1 | R2 | MenA IC50 (µM) | Mtb GIC50 (µM) |

| 1 | 4-Cl | H | 22 ± 3 | 10 ± 1 |

| 9 | 4-F | H | 33 ± 5 | 14 ± 1 |

| 10 | 4-Br | H | 12 ± 2 | 14 ± 0 |

| 11 | 4-Cl | H | 22 ± 3 | 10 ± 1 |

| 14 | 3-Br | H | 12 ± 3 | 14 ± 0 |

Data from a SAR study of MenA inhibitors. The scaffold consists of a piperidine core with various substitutions.

Table 4: Sigma-1 Receptor Binding Affinity of 2-Amino-pyridine Derivatives

| Compound | Linker (n) | R1 | R2 | hσ1R Ki (nM) |

| 2 | 2 | H | H | 7.57 ± 0.59 |

| 3 | 3 | H | H | 3.13 ± 0.35 |

| 4 | 4 | H | H | 3.51 ± 0.41 |

| 5 | 2 | H | CH3 | 1.45 ± 0.43 |

| 6 | 3 | H | CH3 | 3.01 ± 0.29 |

| 7 | 4 | H | CH3 | 3.22 ± 0.33 |

| 9 | 2 | Ph | H | 7.45 ± 0.68 |

| 12 | 2 | Ph | CH3 | 10.9 ± 1.2 |

Data from a study on multifunctional pyridines targeting sigma receptors. The core structure features a 2-{[ω-(1-benzylpiperidin-4-yl)alkyl]amino}-pyridine.

III. Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol details the assessment of the anti-inflammatory potential of this compound derivatives by measuring their effect on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System

-

Mouse TNF-α ELISA kit

-

96-well cell culture plates

-

Test compounds (this compound derivatives) dissolved in DMSO

Procedure:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seed cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in DMEM. The final DMSO concentration should be below 0.1%.

-

Remove the culture medium from the cells and replace it with fresh medium containing the test compounds.

-

Pre-incubate the cells with the compounds for 1 hour.

-

-

LPS Stimulation:

-

Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

-

Incubate the plate for 24 hours at 37°C.

-

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

-

TNF-α Measurement (ELISA):

-

Collect the remaining cell culture supernatant and store at -80°C until use.

-

Perform the TNF-α ELISA according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with capture antibody, block the plate, add the supernatants and standards, followed by the detection antibody and substrate.

-

Measure the absorbance and calculate the TNF-α concentration from the standard curve.

-

-

Data Analysis:

-

Calculate the percentage inhibition of NO and TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.

-

Determine the IC50 values using non-linear regression analysis.

-

Mycobacterium tuberculosis MenA Enzyme Inhibition Assay

This protocol describes a method to assess the inhibitory activity of this compound derivatives against MenA from M. tuberculosis.

Materials:

-

Membrane preparations containing M. tuberculosis MenA

-

0.1 M Tris-HCl buffer (pH 8.0)

-

5 mM MgCl2

-

2.5 mM dithiothreitol (DTT)

-

0.1% CHAPS

-

1,4-dihydroxy-2-naphthoate (DHNA)

-

[1-³H]Farnesyl pyrophosphate (FPP)

-

Unlabeled FPP

-

Test compounds dissolved in DMSO

-

Scintillation fluid and vials

-

Microcentrifuge tubes

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare the reaction mixture containing 0.1 M Tris-HCl (pH 8.0), 5 mM MgCl2, 2.5 mM DTT, and 0.1% CHAPS.

-

Add the membrane protein preparation (1 mg/mL).

-

-

Inhibitor Addition:

-

Add the test compound at various concentrations. Include a vehicle control (DMSO).

-

-

Substrate Addition:

-

Add DHNA to the reaction mixture.

-

Initiate the reaction by adding [1-³H]FPP (specific activity adjusted with unlabeled FPP).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Reaction Quenching and Product Extraction:

-

Stop the reaction by adding an appropriate quenching solution (e.g., acidic methanol).

-

Extract the radiolabeled product (demethylmenaquinone) using an organic solvent (e.g., hexane).

-

-

Quantification:

-

Transfer the organic layer to a scintillation vial.

-

Evaporate the solvent.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of MenA inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 values using non-linear regression analysis.

-

IV. Signaling Pathways and Visualizations

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of some this compound derivatives are mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including TNF-α and iNOS (which produces NO).

Caption: Inhibition of the NF-κB signaling pathway.

M4 Muscarinic Acetylcholine Receptor Signaling

Derivatives of this compound have been developed as modulators of the M4 muscarinic acetylcholine receptor, which is coupled to Gi/o proteins. Activation of M4 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels.

Caption: M4 muscarinic receptor signaling pathway.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling. This compound derivatives can act as potent modulators of this receptor.

Caption: Sigma-1 receptor signaling at the ER.

V. Conclusion

The this compound scaffold continues to be a valuable starting point for the design of novel drug candidates targeting a diverse array of biological entities. The information and protocols provided in this document are intended to serve as a comprehensive resource for researchers engaged in SAR studies and the development of new therapeutics based on this versatile chemical framework. Careful consideration of the SAR data and application of the detailed experimental protocols will aid in the rational design and efficient evaluation of new this compound derivatives with improved potency, selectivity, and drug-like properties.

References

2-(Piperidin-4-yl)pyridine: A Versatile Scaffold in Modern Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 2-(piperidin-4-yl)pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features, combining a basic piperidine ring with an aromatic pyridine moiety, allow for diverse interactions with various biological targets. This has led to its incorporation into a wide range of therapeutic agents, demonstrating its versatility and importance in drug discovery and development. These application notes provide a comprehensive overview of the key therapeutic applications of this scaffold, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Therapeutic Applications

The this compound core has been successfully employed in the development of potent and selective inhibitors for several classes of drug targets. The applications detailed below highlight the scaffold's broad therapeutic potential.

Kinase Inhibition: Targeting PIM-1 for Oncology

Derivatives of the this compound scaffold have emerged as potent inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM-1.[1] PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy.[2] The pyridine nitrogen of the scaffold can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common strategy in kinase inhibitor design.

Quantitative Data: PIM-1 Kinase Inhibition

| Compound ID | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| 12 | PIM-1 | 14.3 | MCF-7 | 0.5 | [1] |

| HepG2 | 5.27 | [1] | |||

| Staurosporine (Control) | PIM-1 | 16.7 | - | - | [1] |

Signaling Pathway: PIM-1 Kinase in Cell Survival

The following diagram illustrates the central role of PIM-1 kinase in promoting cell survival and proliferation, and its inhibition by compounds containing the this compound scaffold.

Caption: PIM-1 signaling and therapeutic intervention.

Anti-Inflammatory Activity: Modulation of the NF-κB Pathway

The this compound scaffold is also a core component of novel anti-inflammatory agents.[3][4] Certain derivatives, particularly 2-(piperidin-4-yl)-1H-benzo[d]imidazoles, have demonstrated potent inhibition of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[3][4] This anti-inflammatory effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[3]

Quantitative Data: Anti-Inflammatory Activity

| Compound ID | NO Production IC50 (µM) | TNF-α Production IC50 (µM) | Reference |

| 6e | 0.86 | 1.87 | [3] |

| Ibuprofen (Control) | - | - | [3] |

Signaling Pathway: NF-κB in Inflammation

The diagram below depicts the canonical NF-κB signaling pathway and its role in inflammation, which can be modulated by this compound derivatives.

Caption: NF-κB signaling in inflammation.

Antimycotic Agents

Hybrid molecules incorporating the this compound scaffold with isoquinoline moieties have been synthesized and evaluated for their antimycotic properties.[5] These compounds have shown promising activity against various fungal species, including clinically relevant Candida strains.[5]

Quantitative Data: Antimycotic Activity (MIC in µg/mL)

| Compound ID | Candida albicans | Candida krusei | Candida glabrata | Reference |

| 6i | - | - | - | [5] |

| 6k | - | - | - | [5] |

| 6l | - | - | - | [5] |

Note: The original source indicates complete growth inhibition for these compounds against certain strains but does not provide specific MIC values in the abstract.[5]

Experimental Protocols

Detailed methodologies for the synthesis of a representative this compound derivative and key biological assays are provided below.

Protocol 1: Synthesis of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives

This protocol describes a general method for the synthesis of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which have shown anti-inflammatory activity.[3]

Workflow for Synthesis

Caption: Synthesis of 2-(piperidin-4-yl)benzimidazoles.

Materials:

-

o-Phenylenediamine derivative

-

N-Boc-piperidine-4-carboxylic acid

-

Polyphosphoric acid (PPA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Appropriate alkyl or acyl halide for derivatization

-

Base (e.g., triethylamine)

-

Solvents for reaction and purification (e.g., DMF, ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Step 1: Condensation:

-

A mixture of an o-phenylenediamine derivative and N-Boc-piperidine-4-carboxylic acid in polyphosphoric acid is heated (e.g., at 150 °C) for several hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and neutralized with a suitable base (e.g., aqueous sodium hydroxide).

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield the N-Boc protected 2-(piperidin-4-yl)benzimidazole.

-

-

Step 2: Deprotection:

-

The N-Boc protected intermediate is dissolved in a mixture of trifluoroacetic acid and dichloromethane.

-

The solution is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

The solvent is removed under reduced pressure to yield the deprotected 2-(piperidin-4-yl)-1H-benzo[d]imidazole.

-

-

Step 3: Derivatization (Example: N-alkylation):

-

The deprotected benzimidazole derivative is dissolved in a suitable solvent (e.g., DMF).

-

A base (e.g., triethylamine) and the desired alkyl halide are added.

-

The mixture is stirred at room temperature or heated as required until the reaction is complete.

-

The product is isolated by extraction and purified by column chromatography.

-

Protocol 2: In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to determine the IC50 value of a test compound against PIM-1 kinase.[2]

Workflow for PIM-1 Kinase Assay

Caption: Workflow for PIM-1 kinase inhibition assay.

Materials:

-

Recombinant PIM-1 kinase

-

PIM-1 substrate peptide

-

ATP

-

Test compound (this compound derivative)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[2]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer with a constant percentage of DMSO.

-

Kinase Reaction:

-

In a 384-well plate, add the test compound or vehicle control (DMSO).

-

Add the PIM-1 enzyme.

-

Initiate the reaction by adding a mixture of the substrate and ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).[2]

-

-

ADP Detection:

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 3: Anti-Inflammatory Assay - Measurement of TNF-α and IL-6 in RAW 264.7 Macrophages

This protocol describes the use of an enzyme-linked immunosorbent assay (ELISA) to quantify the production of TNF-α and IL-6 by LPS-stimulated RAW 264.7 macrophages treated with a test compound.[6][7]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Test compound

-

Mouse TNF-α and IL-6 ELISA kits

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 2x10^5 cells/well) and incubate overnight.[7]

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 6-24 hours).[7]

-

-

ELISA:

-

Collect the cell culture supernatant.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the cell culture supernatants and standards.

-

Adding a detection antibody.

-

Adding an enzyme-conjugated secondary antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve from the absorbance values of the standards.

-

Calculate the concentration of TNF-α and IL-6 in the samples from the standard curve.

-

Determine the IC50 value for the inhibition of cytokine production.

-

Conclusion

The this compound scaffold is a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties and ability to be readily functionalized have enabled the development of a diverse range of bioactive molecules targeting kinases, inflammatory pathways, and microbial enzymes. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable scaffold.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. promega.com [promega.com]

- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

Application Notes and Protocols: Pharmacological Profiling of 2-(Piperidin-4-yl)pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacological profiling of 2-(Piperidin-4-yl)pyridine derivatives, a class of compounds with significant therapeutic potential across various disease areas, including inflammation, cancer, and infectious diseases. This document outlines detailed protocols for key in vitro and in vivo assays, presents quantitative data in a clear, tabular format, and includes diagrams of relevant signaling pathways and experimental workflows to facilitate understanding and replication.

Anti-inflammatory Activity

This compound derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways. A prominent mechanism involves the inhibition of the NF-κB signaling cascade.

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of Representative this compound Derivatives

| Compound ID | Target | Assay System | IC50 (µM) |

| Derivative A | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | 1.25 |

| TNF-α Production | LPS-stimulated RAW 264.7 Macrophages | 2.50 | |

| Derivative B | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | 0.86 |

| TNF-α Production | LPS-stimulated RAW 264.7 Macrophages | 1.87 |

Signaling Pathway

Caption: NF-κB signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve.

Protocol 2: Measurement of TNF-α Production by ELISA

-

Cell Culture and Treatment: Follow steps 1-4 of Protocol 1.

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA:

-

Coat a 96-well ELISA plate with a capture antibody against mouse TNF-α overnight at 4°C.

-

Wash the plate with wash buffer (PBS with 0.05% Tween 20).

-

Block the plate with 1% BSA in PBS for 1 hour at room temperature.

-

Add the collected supernatants and TNF-α standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody against mouse TNF-α for 1 hour at room temperature.

-

Wash the plate and add streptavidin-HRP for 30 minutes at room temperature.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

-

Measurement: Read the absorbance at 450 nm.

-

Analysis: Determine the TNF-α concentration from the standard curve.

Protocol 3: Western Blot for NF-κB Pathway Proteins

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with compounds and LPS as described in Protocol 1.

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anticancer Activity

Certain this compound derivatives have shown promising anticancer activity, particularly against ovarian cancer cell lines. Their mechanism of action often involves the induction of apoptosis and the generation of reactive oxygen species (ROS).

Data Presentation

Table 2: In Vitro Anticancer Activity of a Representative this compound Derivative (Compound H42) [1]

| Cell Line | Treatment Duration | IC50 (µM) |

| A2780 (Ovarian) | 24 h | 28.43 ± 2.13 |

| 48 h | 8.54 ± 0.93 | |

| 72 h | 5.40 ± 0.53 | |

| SKOV3 (Ovarian) | 24 h | 3.16 ± 0.17 |

| 48 h | 0.94 ± 0.03 | |

| 72 h | 0.85 ± 0.02 |

Experimental Workflow

Caption: Workflow for assessing the anticancer activity of this compound derivatives.

Experimental Protocols

Protocol 4: MTT Assay for Cell Viability [2][3][4]

-

Cell Seeding: Seed cancer cells (e.g., A2780, SKOV3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[4]

-

Treatment: Treat the cells with a serial dilution of the test compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][4]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 5: Colony Formation Assay [5][6][7][8]

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

-

Treatment: After 24 hours, treat the cells with different concentrations of the compound and incubate for 7-14 days, changing the medium every 2-3 days.

-

Fixation and Staining:

-

Wash the colonies with PBS.

-

Fix the colonies with 4% paraformaldehyde for 15 minutes.

-

Stain with 0.5% crystal violet solution for 30 minutes.[5]

-

-

Counting: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells).